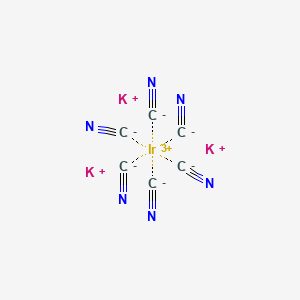
Iridium potassium cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium potassium cyanide is a coordination compound consisting of iridium, potassium, and cyanide ions. Iridium, a member of the platinum group metals, is known for its high density, corrosion resistance, and high melting point. The compound is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iridium potassium cyanide can be synthesized through the reaction of iridium salts with potassium cyanide. One common method involves dissolving iridium chloride in water and adding potassium cyanide to the solution. The reaction is typically carried out under controlled conditions to ensure the complete formation of the desired compound.
Industrial Production Methods
In industrial settings, this compound is produced by reacting iridium metal with molten potassium cyanide. This method ensures high purity and yield of the compound. The reaction is carried out at elevated temperatures to facilitate the dissolution of iridium in the molten cyanide.
Analyse Chemischer Reaktionen
Types of Reactions
Iridium potassium cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium oxide and potassium cyanate.
Reduction: It can be reduced to elemental iridium and potassium cyanide.
Substitution: The cyanide ligands can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under mild conditions.
Major Products Formed
Oxidation: Iridium oxide and potassium cyanate.
Reduction: Elemental iridium and potassium cyanide.
Substitution: Various iridium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Iridium potassium cyanide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and in the preparation of other iridium complexes.
Biology: Employed in studies of enzyme inhibition and as a probe for studying biological systems.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interact with DNA.
Industry: Utilized in electroplating and as a precursor for the production of iridium-based materials.
Wirkmechanismus
The mechanism of action of iridium potassium cyanide involves its ability to form strong coordination bonds with various ligands In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium cyanide: A simpler cyanide compound used in gold mining and electroplating.
Sodium cyanide: Similar to potassium cyanide but with sodium as the cation.
Iridium chloride: Another iridium compound used in catalysis and material science.
Uniqueness
Iridium potassium cyanide is unique due to the presence of both iridium and cyanide ions, which confer distinct chemical properties. Its high stability and ability to form various complexes make it valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C6IrK3N6 |
|---|---|
Molekulargewicht |
465.62 g/mol |
IUPAC-Name |
tripotassium;iridium(3+);hexacyanide |
InChI |
InChI=1S/6CN.Ir.3K/c6*1-2;;;;/q6*-1;+3;3*+1 |
InChI-Schlüssel |
ABSXHGQRDNGJJQ-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


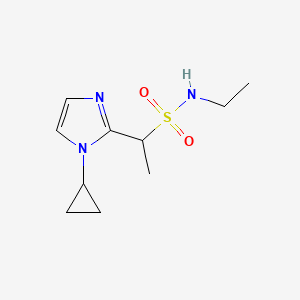
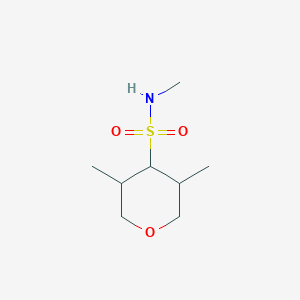
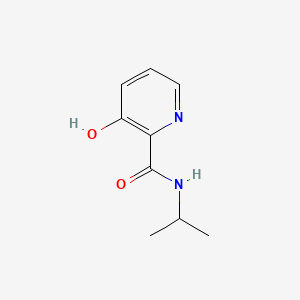


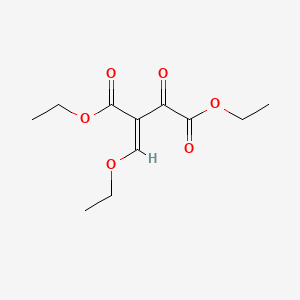
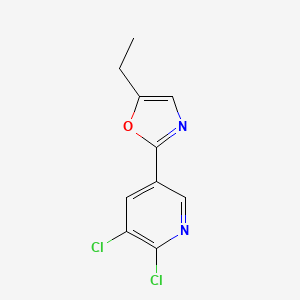



![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13948215.png)
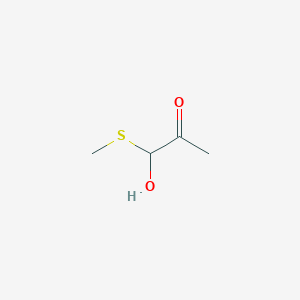
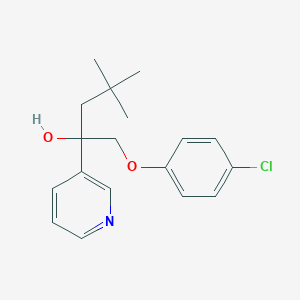
![2-[3-(Chloroacetyl)phenyl]acetamide](/img/structure/B13948231.png)
